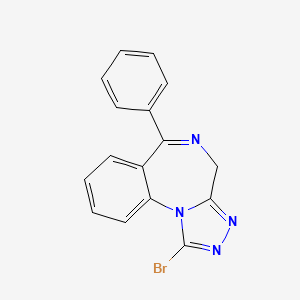
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is a compound belonging to the class of triazolobenzodiazepines. This compound is structurally related to other benzodiazepines and is known for its high potency and short to intermediate duration of action . It has been identified in various forms such as tablets, capsules, powders, and solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzophenone with hydrazine to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the triazolobenzodiazepine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by binding to the benzodiazepine site of GABA A receptors. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition. The effects can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil . The compound is metabolized by cytochrome P450 enzymes, including CYP2B6, CYP2C19, and CYP3A4 .
Vergleich Mit ähnlichen Verbindungen
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is structurally related to other triazolobenzodiazepines such as alprazolam and bromazolam . Compared to these compounds, it has a similar binding affinity to GABA A receptors but differs in its substitution pattern, which can affect its pharmacokinetic properties and potency .
List of Similar Compounds
- Alprazolam
- Bromazolam
- Diazepam
- Midazolam
Eigenschaften
CAS-Nummer |
71368-69-9 |
|---|---|
Molekularformel |
C16H11BrN4 |
Molekulargewicht |
339.19 g/mol |
IUPAC-Name |
1-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C16H11BrN4/c17-16-20-19-14-10-18-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)21(14)16/h1-9H,10H2 |
InChI-Schlüssel |
LMBBKKPWAXMKIE-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
Kanonische SMILES |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
Key on ui other cas no. |
71368-69-9 |
Synonyme |
U 51477 U-51477 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















